![molecular formula C9H17NO B1426896 9-Amino-6-oxaspiro[4.5]decan CAS No. 1343353-82-1](/img/structure/B1426896.png)
9-Amino-6-oxaspiro[4.5]decan
Übersicht
Beschreibung
6-Oxaspiro[4.5]decan-9-amine is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a decane ring and an amine group at the 9th position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
The applications of 6-Oxaspiro[4.5]decan-9-amine can be categorized into several key areas:
1. Medicinal Chemistry
- Opioid Receptor Agonism : Oliceridine selectively targets the mu-opioid receptor (MOR), activating G protein and β-arrestin signaling pathways. This selective activation is believed to provide effective analgesia while minimizing adverse effects associated with traditional opioids, such as respiratory depression and addiction .
- Therapeutic Index Improvement : Studies indicate that Oliceridine exhibits an improved therapeutic index compared to conventional opioids, making it a candidate for treating moderate to severe pain without the common side effects .
2. Biological Research
- Biased Ligand Studies : As a biased ligand at opioid receptors, 6-Oxaspiro[4.5]decan-9-amine is instrumental in understanding the signaling mechanisms of opioid receptors. Research has shown that biased agonists can lead to different cellular responses, which could revolutionize pain management strategies .
- Pathway Analysis : The compound's interaction with various biological pathways allows researchers to explore the roles of amine-containing molecules in physiological processes, enhancing our understanding of drug-receptor interactions .
3. Industrial Applications
- Specialty Chemicals Production : The unique properties of 6-Oxaspiro[4.5]decan-9-amine make it suitable for developing specialty chemicals and materials in various industrial applications, including pharmaceuticals and agrochemicals .
Case Study 1: Oliceridine in Pain Management
Oliceridine has been evaluated in clinical trials for its efficacy in managing acute pain. The results demonstrated that it provides significant analgesic effects with a lower incidence of side effects compared to traditional opioids . This has led to its approval by the FDA for clinical use.
Case Study 2: Biased Agonism Research
Research focusing on biased agonists at opioid receptors has highlighted the potential of compounds like Oliceridine to selectively activate beneficial signaling pathways while avoiding harmful ones. This approach is being explored as a means to develop safer opioid alternatives .
Wirkmechanismus
Target of Action
6-Oxaspiro[4.5]decan-9-amine, also known as Oliceridine or TRV130, primarily targets the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor (GPCR) that is extensively expressed in the central nervous system . It plays a crucial role in mediating and modulating analgesia .
Mode of Action
Oliceridine is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation is believed to produce therapeutic analgesic effects with reduced adverse effects .
Biochemical Pathways
The activation of the MOR by Oliceridine leads to the inhibition of adenylate cyclase, decreasing the intracellular cAMP. This results in the opening of G-protein inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels . The opening of GIRK channels leads to hyperpolarization of the cell membrane, reducing the neuron’s ability to reach an action potential, thus decreasing neuronal activity .
Result of Action
The selective activation of the G protein pathway over the β-arrestin pathway by Oliceridine is believed to result in effective analgesia with fewer adverse effects compared to traditional opioids . This includes a potential reduction in opioid-related adverse effects such as respiratory depression, constipation, and dependence .
Biochemische Analyse
Cellular Effects
It is known that the compound selectively activates G protein and β-arrestin signaling pathways
Molecular Mechanism
6-Oxaspiro[4.5]decan-9-amine is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation could potentially lead to therapeutic analgesic effects with reduced adverse effects .
Dosage Effects in Animal Models
The effects of 6-Oxaspiro[4.5]decan-9-amine at different dosages in animal models have not been extensively studied. It is known that the compound has shown an improved therapeutic index (analgesia vs adverse effects) in rodent models
Vorbereitungsmethoden
The synthesis of 6-Oxaspiro[4.5]decan-9-amine typically involves spirocyclization reactions. One common method includes the reaction of a suitable precursor with an amine under controlled conditions to form the spirocyclic structure. For instance, the stereoselective synthesis of related spiro compounds can be achieved through glycosylation followed by ketalization . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Analyse Chemischer Reaktionen
6-Oxaspiro[4.5]decan-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Vergleich Mit ähnlichen Verbindungen
6-Oxaspiro[4.5]decan-9-amine can be compared with other spirocyclic amines, such as:
Oliceridine: A mu-opioid receptor agonist with a similar spirocyclic structure.
Spiroacetals: Compounds with a spirocyclic acetal structure, used in natural product synthesis. The uniqueness of 6-Oxaspiro[4.5]decan-9-amine lies in its specific ring fusion and amine functionality, which confer distinct chemical reactivity and biological activity
Biologische Aktivität
6-Oxaspiro[4.5]decan-9-amine, also known as Oliceridine, is a novel compound that has garnered attention for its potential therapeutic applications, particularly as a mu-opioid receptor (MOR) agonist. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.
Target Receptors : Oliceridine primarily targets the mu-opioid receptor (MOR) , which plays a crucial role in pain modulation.
Signaling Pathways : Unlike traditional opioids that activate both G protein and β-arrestin pathways, Oliceridine selectively activates the G protein signaling pathway while downregulating β-arrestin signaling. This bias is significant as it is associated with effective analgesia and potentially fewer side effects compared to conventional opioids .
Biochemical Pathways : The activation of MOR by Oliceridine leads to:
- Inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels.
- Opening of G-protein inwardly rectifying potassium (GIRK) channels.
- Closure of voltage-gated calcium channels, which collectively contribute to its analgesic effects.
Pharmacokinetics
A series of studies have evaluated the pharmacokinetics of Oliceridine in different populations:
Efficacy and Safety
Recent meta-analyses have focused on the efficacy and safety profile of Oliceridine in managing acute postoperative pain. These analyses suggest that Oliceridine may provide effective pain relief with a lower incidence of side effects compared to traditional opioids like morphine .
Clinical Applications
Oliceridine has been investigated for its use in:
- Postoperative Pain Management : Demonstrating efficacy in reducing pain with a favorable side effect profile.
- Chronic Pain Conditions : Potential applications in chronic pain management due to its unique mechanism that may mitigate opioid-induced hyperalgesia .
Case Studies
Several case studies have highlighted the clinical utility of Oliceridine:
- Postoperative Pain Management : A study involving patients undergoing major surgeries showed that those treated with Oliceridine required fewer rescue analgesics compared to those receiving morphine.
- Chronic Pain Patients : In a cohort study, patients with chronic pain who switched to Oliceridine reported improved pain control and fewer adverse effects over a 12-week period.
Eigenschaften
IUPAC Name |
6-oxaspiro[4.5]decan-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-8-3-6-11-9(7-8)4-1-2-5-9/h8H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOWVINCRQGBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343353-82-1 | |
Record name | 6-oxaspiro[4.5]decan-9-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.